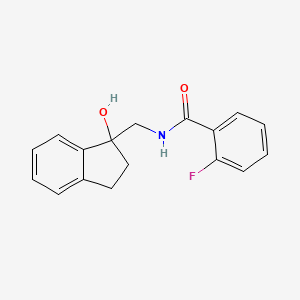
2-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide" is a fluorinated benzamide derivative. Benzamide derivatives are a significant class of compounds due to their diverse biological activities and applications in medicinal chemistry. They often serve as ligands for various receptors and have been studied for their potential use in imaging and treatment of diseases such as cancer and neurological disorders.
Synthesis Analysis
The synthesis of fluorinated benzamide derivatives can involve several steps, including acylation, Claisen rearrangement, and Fries rearrangement. For instance, the synthesis of related compounds has been achieved through direct acylation reactions , Claisen rearrangement of O-allyl ethers derived from o-vanillic acid , and microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . These methods highlight the versatility and adaptability of synthetic approaches for creating fluorinated benzamide analogs.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and vibrational spectroscopy. X-ray crystallography provides detailed information on the solid-state properties and intermolecular interactions , while NMR spectroscopy can reveal the conformations of the compounds and the dynamics of amide rotation . Vibrational spectroscopic studies, including FT-IR and FT-Raman, can be used to analyze the vibrational wavenumbers and assignments, offering insights into the molecular structure and bonding .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including proton transfer and intramolecular charge transfer. The presence of a fluorine atom can influence the reactivity and selectivity of these compounds. For example, the ESIPT process can induce fluorescence effects, as observed in related compounds . Additionally, the introduction of fluorine onto side chains can pose challenges but also enhance the potency of the compounds as ligands for receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzamide derivatives are influenced by their molecular structure and substituents. The presence of fluorine can affect the lipophilicity, polarity, and hydrogen bonding capacity of the molecules. These properties are crucial for the interaction with biological targets and can be tailored for specific applications, such as imaging the sigma2 receptor status of solid tumors with PET . Theoretical studies, such as DFT calculations, can provide further understanding of the properties and behavior of these compounds .
科学的研究の応用
Amyloid Imaging in Alzheimer's Disease
2-Fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide and its derivatives have applications in amyloid imaging for Alzheimer's disease. PET amyloid imaging, using radioligands developed from such compounds, has shown significant promise in understanding the pathophysiological mechanisms of amyloid deposits in the brain. This technique enables early detection of Alzheimer's disease and is crucial in evaluating new antiamyloid therapies. Studies have observed a robust difference in PIB retention between mild Alzheimer's patients and controls, suggesting the potential of these compounds in diagnostics and monitoring of disease progression (Nordberg, 2007).
Practical Synthesis for Pharmaceutical Applications
The compound 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates the importance of fluoro-containing compounds in pharmaceutical synthesis. The development of a practical pilot-scale method for its preparation highlights the significant role of fluoro-containing intermediates in the synthesis of complex pharmaceuticals. This approach underlines the broader implications of fluoro-containing compounds like this compound in drug development and manufacturing (Qiu et al., 2009).
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
将来の方向性
特性
IUPAC Name |
2-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-15-8-4-2-6-13(15)16(20)19-11-17(21)10-9-12-5-1-3-7-14(12)17/h1-8,21H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDANIISDUFJJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2529927.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2529928.png)
![1-(2-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2529929.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529934.png)
![8-(2-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2529935.png)
![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2529936.png)

![(alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol](/img/structure/B2529940.png)
![2-[2-(2-Aminophenyl)vinyl]-5,7-dimethylquinolin-8-ol](/img/structure/B2529941.png)
![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2529944.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide](/img/structure/B2529946.png)

![4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2529950.png)